Product packaging for 2-azido-N-cyclohexylacetamide(Cat. No.:CAS No. 114703-80-9)

2-azido-N-cyclohexylacetamide

Cat. No.: B1461281
CAS No.: 114703-80-9
M. Wt: 182.22 g/mol
InChI Key: VQWVXWLYRATMFA-UHFFFAOYSA-N
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Description

Conceptual Framework of α-Azido Carbonyl Compounds in Chemical Research

Alpha-azido carbonyl compounds are a class of organic molecules characterized by the presence of an azide (B81097) group (-N₃) attached to the carbon atom adjacent to a carbonyl group (C=O). This unique structural arrangement imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis. The azide group, discovered over 150 years ago, is a versatile functional group that can participate in a wide array of chemical transformations. nih.gov The juxtaposition of the electron-withdrawing carbonyl group and the azide functionality in α-azido carbonyls leads to specific chemical properties, such as the enhanced acidity of the α-hydrogen, which opens up avenues for various synthetic applications, including the formation of new carbon-carbon bonds. rsc.org

These compounds are recognized as important building blocks for creating a diverse range of nitrogen-containing molecules. rsc.org They serve as precursors for the synthesis of numerous biologically significant N-heterocycles like pyrroles, indoles, pyrazoles, imidazoles, and triazoles. chemrevlett.com The synthetic utility of α-azido ketones, a subset of α-azido carbonyls, has been extensively reviewed, highlighting their role in the formation of α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols. nih.gov The development of methods for the synthesis of α-azido carbonyls has been a significant area of research, with many approaches relying on the nucleophilic substitution of α-halo or α-tosyloxy ketones with an azide anion. chemrevlett.com More contemporary methods focus on developing more efficient and environmentally benign strategies. chemrevlett.com

The reactivity of α-azido carbonyl compounds is multifaceted. They can undergo 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," to form triazoles. nih.govthieme-connect.com Additionally, the azide group can be reduced to an amine, providing a route to α-amino acids and their derivatives. wikipedia.org Thermal or photochemical decomposition of the azide can generate highly reactive nitrene intermediates, which can then participate in various intramolecular or intermolecular reactions. nih.govmdpi.com This versatility has established α-azido carbonyl compounds as a cornerstone in the toolbox of synthetic organic chemists. rsc.org

Significance of 2-Azido-N-cyclohexylacetamide as a Versatile Synthetic Intermediate

This compound, with the chemical formula C₈H₁₄N₄O, is an organic compound that features an azido (B1232118) group attached to an acetamide (B32628) backbone which, in turn, is substituted with a cyclohexyl group. cymitquimica.com This specific combination of functional groups makes it a particularly useful and versatile intermediate in organic synthesis. The presence of the azide allows it to participate in a variety of reactions characteristic of organic azides, while the cyclohexylacetamide moiety can influence the compound's physical properties, such as solubility and crystallinity, and can also play a role in the biological activity of its derivatives. cymitquimica.com

One of the primary applications of this compound is in the construction of more complex molecules, particularly heterocyclic compounds. For instance, it has been utilized as a key building block in the synthesis of 1,2,3-triazole-based 2-aminobenzimidazoles. rsc.orgrsc.org In these syntheses, the azide group of this compound undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of click chemistry, with a terminal alkyne to form a stable triazole ring. rsc.orgrsc.org This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. sid.ir

The resulting triazole-containing products have been investigated for their potential biological activities. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism that bacteria use to coordinate gene expression. rsc.orgrsc.org The ability to readily incorporate the N-cyclohexylacetamide fragment into a triazole ring system makes this compound a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents. rsc.org

Below is a table summarizing the key properties of this compound:

PropertyValueReference
CAS Number 114703-80-9 cymitquimica.com
Molecular Formula C₈H₁₄N₄O cymitquimica.com
Appearance Solid at room temperature cymitquimica.com
Solubility Soluble in polar organic solvents cymitquimica.com
Key Functional Groups Azide (-N₃), Amide (-CONH-), Cyclohexyl cymitquimica.com

Overview of Azide Functionality in Contemporary Organic Chemistry Methodologies

The azide functional group is a cornerstone of modern organic chemistry, prized for its unique reactivity and versatility. nih.gov Organic azides are integral to a wide range of synthetic transformations, serving as precursors to amines, nitrenes, and iminophosphoranes. rsc.orgwikipedia.org Their ability to release dinitrogen gas provides a strong thermodynamic driving force for many reactions. nih.gov

One of the most prominent applications of azides is in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed version, which is a prime example of "click chemistry." nih.govwikipedia.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles from azides and terminal alkynes. wikipedia.org Triazoles are stable aromatic heterocycles that can mimic peptide bonds and are found in a variety of biologically active compounds and materials. sid.ir

Azides are also key players in the Staudinger reaction, where they react with phosphines to form iminophosphoranes. wikipedia.org These intermediates can then be hydrolyzed to produce primary amines, offering a mild and efficient method for azide reduction. wikipedia.org The aza-Wittig reaction, an extension of the Staudinger reaction, involves the reaction of iminophosphoranes with carbonyl compounds to yield imines. wikipedia.org

Furthermore, the decomposition of azides, either thermally or photochemically, generates highly reactive nitrene intermediates. mdpi.com These species can undergo a variety of transformations, including C-H bond insertion and addition to double bonds to form aziridines, enabling the synthesis of complex nitrogen-containing molecules. nih.gov The Curtius rearrangement is another important reaction of azides, where acyl azides rearrange to form isocyanates upon heating. beilstein-journals.org

The development of metal-catalyzed azidation reactions has further expanded the utility of azides by providing milder and more functional-group-tolerant methods for their introduction into organic molecules. nih.gov The diverse reactivity of the azide group has solidified its importance in various fields, including drug discovery, chemical biology, and materials science. rsc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4O B1461281 2-azido-N-cyclohexylacetamide CAS No. 114703-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c9-12-10-6-8(13)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWVXWLYRATMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307455
Record name 2-Azido-N-cyclohexylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114703-80-9
Record name 2-Azido-N-cyclohexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114703-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-cyclohexylacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID001307455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Azido N Cyclohexylacetamide and Derived Structures

Precursor-Based Synthesis of the 2-Azido-N-cyclohexylacetamide Core

The direct synthesis of the this compound core structure can be efficiently accomplished through established chemical transformations. These methods primarily involve the introduction of the azide (B81097) functionality onto a pre-existing N-cyclohexylacetamide backbone.

Halogen-Azide Exchange Reactions (e.g., from 2-Bromo-N-cyclohexylacetamide)

A common and straightforward method for the synthesis of this compound is through a nucleophilic substitution reaction involving a halogen-azide exchange. This reaction typically utilizes an α-halo-N-cyclohexylacetamide precursor, such as 2-bromo-N-cyclohexylacetamide or 2-chloro-N-cyclohexylacetamide, which is reacted with an azide salt, most commonly sodium azide (NaN₃).

The reaction proceeds via an Sₙ2 mechanism, where the azide ion acts as the nucleophile, displacing the halide from the α-carbon of the acetamide (B32628). The efficiency of the reaction can be influenced by factors such as the solvent, temperature, and the nature of the leaving group (with bromide being a better leaving group than chloride).

A representative synthesis involves dissolving the halo-acetamide precursor in a suitable solvent, often a mixture of ethanol and water, followed by the addition of sodium azide. The reaction mixture is then heated to reflux for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon cooling, the product, this compound, often precipitates out of the solution and can be collected by filtration.

An analogous procedure has been successfully employed for the synthesis of similar N-arylacetamides. For instance, 2-azido-N-(4-methylphenyl)acetamide was synthesized by reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide in a 70:30 ethanol/water mixture at reflux for 24 hours nih.gov. This demonstrates the general applicability of this method for the preparation of α-azidoacetamides.

PrecursorReagentSolventConditionsProduct
2-Bromo-N-cyclohexylacetamideSodium AzideEthanol/WaterRefluxThis compound
2-Chloro-N-cyclohexylacetamideSodium AzideEthanol/WaterRefluxThis compound

Direct Diazo-Transfer Protocols for α-Azidoamide Formation

Direct diazo-transfer reactions offer an alternative route to α-azidoamides. These protocols involve the reaction of an enolate or an activated methylene group with a diazo-transfer reagent. For the synthesis of this compound, this would entail the use of N-cyclohexylacetamide as the starting material, which would be deprotonated to form the corresponding enolate, followed by reaction with an azide-transfer agent.

In recent years, safer and more efficient diazo-transfer reagents have been developed to replace potentially hazardous reagents like tosyl azide. Among these, 2-azido-1,3-dimethylimidazolinium salts, such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), have emerged as stable, crystalline solids with high thermal stability and low explosibility nih.gov.

The reaction mechanism involves the deprotonation of the α-carbon of the N-cyclohexylacetamide by a suitable base to form an enolate. This enolate then attacks the azide-donating species, in this case, the imidazolinium salt, resulting in the formation of the α-azidoamide and a water-soluble imidazolinone byproduct, which simplifies the purification process organic-chemistry.org. The choice of base is crucial for the success of the reaction, with common bases including triethylamine or DBU.

While direct diazo-transfer to simple amides can be challenging, this method has been successfully applied to a range of α-aryl acetamides and β-keto amides whiterose.ac.uk. The synthesis of α-diazo β-keto amides has been achieved using 4-acetamidobenzenesulfonyl azide (p-ABSA) as the diazo-transfer reagent in the presence of triethylamine whiterose.ac.uk. This suggests that with appropriate optimization of reaction conditions, direct azidation of N-cyclohexylacetamide or its derivatives is a feasible synthetic route.

SubstrateAzide-Transfer ReagentBaseProduct
N-Cyclohexylacetamide2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)e.g., DBU, TriethylamineThis compound
β-Keto-N-cyclohexylacetamide4-Acetamidobenzenesulfonyl azide (p-ABSA)Triethylamine2-Azido-3-oxo-N-cyclohexylbutanamide

Multicomponent Reaction Strategies Incorporating N-Cyclohexylacetamide Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer a high degree of molecular diversity.

Ugi Four-Component Reaction (U-4CR) Pathways Leading to Complex N-Cyclohexylacetamide Derivatives

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative organic-chemistry.orgnih.gov. By carefully selecting the starting materials, complex N-cyclohexylacetamide derivatives can be synthesized in a single step.

To generate an N-cyclohexylacetamide scaffold, either cyclohexylamine (B46788) can be used as the amine component or a cyclohexyl isocyanide can be used as the isocyanide component. For instance, the reaction of an aldehyde, cyclohexylamine, a carboxylic acid, and an isocyanide will result in a product containing an N-cyclohexylamide moiety.

The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and the amine. The isocyanide then adds to the iminium ion, followed by the nucleophilic attack of the carboxylate anion to form a stable α-adduct, which undergoes a Mumm rearrangement to yield the final bis-amide product nih.gov. The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups by varying the four starting components, leading to a diverse library of N-cyclohexylacetamide derivatives.

AldehydeAmineCarboxylic AcidIsocyanideProduct
R¹-CHOCyclohexylamineR²-COOHR³-NCR²-CO-N(Cyclohexyl)-C(R¹)-NH-CO-R³
R¹-CHOR²-NH₂R³-COOHCyclohexyl isocyanideR³-CO-N(R²)-C(R¹)-NH-CO-Cyclohexyl

Sequential Ugi and Catalytic Aza-Wittig Reaction Approaches

The products of the Ugi reaction can serve as versatile intermediates for subsequent transformations, leading to the synthesis of even more complex and diverse molecular architectures. A powerful strategy involves a sequential Ugi reaction followed by a catalytic aza-Wittig reaction.

This approach often begins with a Ugi reaction where one of the components contains a functional group that can be further elaborated. For example, a Ugi reaction can be performed using a carboxylic acid that also contains a latent azide precursor, such as a chloroacetyl group. Following the Ugi reaction, the chloro group in the Ugi product can be converted to an azide via nucleophilic substitution with sodium azide qom.ac.ir.

The resulting azide-containing Ugi product can then undergo a Staudinger reaction with a phosphine, such as triphenylphosphine, to form an iminophosphorane. This intermediate can then participate in an intramolecular aza-Wittig reaction, where the iminophosphorane reacts with a carbonyl group within the same molecule to form a new heterocyclic ring system qom.ac.irnih.gov. This sequential approach allows for the rapid construction of complex, polycyclic structures containing the N-cyclohexylacetamide motif.

A reported example of a similar sequence involves a Ugi-4CR followed by nucleophilic substitution with sodium azide to introduce the azide functionality. The subsequent Staudinger reduction and intramolecular aza-Wittig reaction lead to the formation of complex heterocyclic structures qom.ac.ir. This demonstrates the feasibility of combining the Ugi reaction with the aza-Wittig reaction for the synthesis of diverse N-cyclohexylacetamide derivatives.

Ugi ProductReaction 1IntermediateReaction 2Final Product
α-Acylamino carboxamide with a chloroacetyl groupNucleophilic substitution with NaN₃α-Acylamino carboxamide with an azidoacetyl groupStaudinger reaction / Intramolecular aza-WittigHeterocyclic compound containing an N-cyclohexylacetamide moiety

Microwave-Assisted Synthesis in the Preparation of Key Intermediates (e.g., 2-Cyano-N-cyclohexylacetamide)

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. This approach has been effectively applied to the synthesis of various heterocyclic compounds and key intermediates, including N-substituted cyanoacetamides.

The preparation of 2-cyano-N-cyclohexylacetamide, a direct precursor to this compound, can be efficiently achieved through the condensation of cyclohexylamine and a cyanoacetate derivative. While traditionally performed under conventional heating, microwave irradiation offers a significant improvement. For instance, the synthesis of N-cyclohexyl cyano acetamide has been reported by heating cyclohexylamine and ethyl cyano acetate. acs.org Subsequent steps in multi-step synthetic sequences involving this intermediate have also benefited from microwave assistance, such as the synthesis of 2-[(substituted benzylidene) imino]-3-(N-cyclohexl carboxamido)-4,5-disubstituted thiophenes, where the final step was carried out under microwave irradiation for just 30 seconds. acs.org

The advantages of microwave irradiation are not limited to this specific intermediate. Studies on analogous systems, such as the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, have demonstrated that microwave-assisted protocols consistently outperform conventional heating. researchgate.net In these cases, microwave irradiation leads to a notable increase in reaction rates and product yields. researchgate.net This enhancement is attributed to the efficient and rapid heating of the reaction mixture by the microwaves, which directly interact with polar molecules. The general benefits of microwave-assisted synthesis in producing nitrogen- and oxygen-containing heterocycles include excellent product yields, reduced reaction times, and the minimization or elimination of by-products.

The following table summarizes a comparative study on the synthesis of a related thiazolidinone derivative, highlighting the efficiency of microwave irradiation over conventional heating.

EntryMethodReaction TimeYield (%)
1Conventional Heating8-10 hours61-76%
2Microwave Irradiation4-6 minutes78-85%

This interactive data table is based on findings for the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, illustrating a common trend in microwave-assisted synthesis.

Exploration of Stereoselective Synthetic Routes for Azidoamide Frameworks

The introduction of stereocenters into molecular frameworks with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically relevant molecules. For azidoamide frameworks, stereoselectivity can be achieved through various strategies, including substrate-controlled and catalyst-controlled methods, to install the azide group in a spatially defined manner.

A significant advancement in this area is the development of a metal-free, stereoselective α-amination of amides using simple azides. acs.orgresearchgate.netsemanticscholar.orgnih.gov This method proceeds under mild conditions through the electrophilic activation of the amide. The stereochemical outcome of the reaction can be directed by existing chirality within the amide substrate.

For example, the amination of a racemic amide bearing a stereocenter at the β-position relative to the carbonyl group can proceed with moderate diastereoselectivity. acs.orgnih.gov More impressively, when a chiral amide is employed, a high degree of asymmetric induction is observed, leading to excellent diastereoselectivity in the formation of the α-azido product. acs.org In one reported instance, the use of a chiral amide resulted in a 15:1 diastereomeric ratio, demonstrating a highly stereoselective transformation. acs.org

This approach highlights the potential for substrate-controlled diastereoselective synthesis of α-azidoamides. The general principle involves the activation of the amide, followed by the nucleophilic attack of the azide. The facial selectivity of the azide addition is dictated by the steric and electronic properties of the chiral auxiliary or the existing stereocenters in the substrate.

The table below illustrates the impact of substrate chirality on the diastereoselectivity of the azidation reaction.

SubstrateKey FeatureDiastereomeric Ratio (dr)
Racemic β-substituted amidePre-existing stereocenter6:1
Chiral amideChiral auxiliary15:1

This interactive data table is based on reported stereoselective α-amination reactions of amides. acs.orgnih.gov

Beyond substrate control, the broader field of asymmetric synthesis utilizes chiral catalysts to induce enantioselectivity. scu.edu.cnacs.org While not specifically detailed for this compound in the reviewed literature, methodologies such as those employing chiral N,N'-dioxides in conjunction with metal salts or chiral aminoalcohols for asymmetric reductions represent the state-of-the-art in creating chiral molecules. scu.edu.cnnih.gov These catalytic systems create a chiral environment around the substrate, forcing the incoming reagent to attack from a specific face, thereby generating one enantiomer in excess. The application of such catalytic enantioselective methods could provide a powerful route to optically enriched azidoamide frameworks.

Reactivity and Reaction Mechanisms of 2 Azido N Cyclohexylacetamide

Transformations Involving the Acetamide (B32628) Moiety

Beyond the versatile reactivity of its azide (B81097) group, the N-cyclohexylacetamide portion of the molecule offers further opportunities for chemical modification and scaffold elaboration.

The acetamide moiety can serve as a building block in cyclization reactions to construct more complex, fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, for instance, are a class of nitrogen-fused heterocycles with significant interest in medicinal chemistry, particularly as protein kinase inhibitors. nih.govrsc.org

The synthesis of these scaffolds often involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic partner, such as a β-dicarbonyl compound or an enaminone. nih.govnih.gov A derivative of 2-azido-N-cyclohexylacetamide could potentially be used in such a synthesis. For example, after a transformation of the azido (B1232118) group (e.g., reduction to an amine followed by conversion into a pyrazole (B372694) ring), the existing acetamide functionality could participate in a subsequent cyclization.

A plausible synthetic pathway could involve:

Initial Heterocycle Formation : A precursor derived from this compound is reacted to form a 5-aminopyrazole intermediate.

Cyclocondensation : This intermediate is then reacted with a suitable 1,3-bielectrophile. The amino group of the pyrazole initiates a Michael addition, followed by an intramolecular cyclization where the nitrogen of the acetamide moiety could act as a nucleophile, attacking a carbonyl or equivalent electrophilic center. nih.gov

Dehydration/Aromatization : The resulting intermediate undergoes dehydration to form the final, stable pyrazolo[1,5-a]pyrimidine ring system. nih.gov

Microwave-assisted synthesis has been shown to be an effective method for promoting these types of cyclization reactions, often leading to high yields and regioselectivity in short reaction times. nih.gov

The acetamide group contains both nucleophilic and electrophilic centers, allowing for a range of derivatization reactions. cem.com

N-Alkylation/Acylation : The nitrogen atom of the acetamide is nucleophilic. While it is less reactive than a free amine due to the adjacent carbonyl group, it can be deprotonated with a suitable base to form an amide anion. This anion can then participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to further functionalize the scaffold.

Reactions at the Carbonyl Group : The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. For example, reduction with agents like lithium aluminum hydride would convert the amide to a secondary amine.

Condensation at the α-Carbon : The carbon atom adjacent to the carbonyl group (the α-carbon) has acidic protons. Treatment with a strong base can generate an enolate, which is a powerful nucleophile. This enolate can then react with various electrophiles, such as aldehydes or ketones in an aldol-type condensation, to form new carbon-carbon bonds and elaborate the molecular structure.

These transformations allow the N-cyclohexylacetamide portion of the molecule to be used as a handle for introducing additional diversity and complexity into the final molecular scaffold. cem.comnih.gov

Reduction Chemistry of the Azide Functionality to Amine Derivatives

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The azide is reduced to the corresponding primary amine, with nitrogen gas as the only byproduct. This method is generally clean and efficient but may not be suitable for molecules containing other reducible functional groups, such as alkenes or alkynes.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting azides to amines. However, their high reactivity can lead to the reduction of other functional groups, such as esters and ketones.

Staudinger Reduction: The Staudinger reaction provides a mild and chemoselective method for the reduction of azides to amines. wikipedia.org This two-step process involves the initial reaction of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. wikipedia.org The reaction is known for its high yields and tolerance of a wide variety of functional groups.

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies, both computational and experimental, specifically on this compound are not found in the available literature. However, the general mechanisms for the reduction of organic azides can be considered.

Computational Mechanistic Studies of Reaction Pathways and Transition States

While no computational studies specifically modeling the reaction pathways and transition states for this compound have been identified, general computational studies on azide reactions provide insights into the plausible mechanisms. For the Staudinger reduction, computational studies on model systems would likely investigate the energetics of the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate. Subsequent steps, including the extrusion of nitrogen gas to form the iminophosphorane and the final hydrolysis, would also be modeled to determine the reaction's energy profile and identify the rate-determining step.

Experimental Elucidation of Reaction Intermediates and Kinetics

Direct experimental evidence for reaction intermediates and kinetic data for the reduction of this compound is not available in the provided search results. However, studies on other organic azides undergoing the Staudinger reduction have provided valuable mechanistic information. For instance, kinetic studies on the traceless Staudinger ligation have shown that the formation of the initial phosphazide intermediate is often the rate-determining step. raineslab.comnih.gov Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and isotopic labeling studies are powerful tools for elucidating reaction mechanisms and identifying transient intermediates in such reactions. nih.gov

Synthesis and Characterization of Derivatives and Analogues of 2 Azido N Cyclohexylacetamide

1,2,3-Triazole-Tagged Derivatives through Cycloaddition Reactions

The azide (B81097) functional group in 2-azido-N-cyclohexylacetamide is an ideal precursor for the synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions. This class of reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out as a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.gov

The fundamental process, known as the Huisgen 1,3-dipolar cycloaddition, involves the reaction of an organic azide with an alkyne. frontiersin.org While the thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst exclusively directs the reaction to form the 1,4-isomer. frontiersin.orgnih.gov The reaction is typically performed under mild conditions, often in solvent systems like t-BuOH/H2O, and is tolerant of a wide variety of functional groups, making it a cornerstone of click chemistry. pharmainfo.in

By reacting this compound with a diverse array of terminal alkynes, a library of triazole-tagged derivatives can be generated. The alkyne partner can be varied to introduce different functionalities, including aryl, alkyl, hydroxyl, and carboxyl groups, thereby systematically modifying the physicochemical properties of the parent molecule.

Alternative energy sources such as ultrasound and microwave irradiation have been employed to accelerate these cycloaddition reactions, often leading to reduced reaction times and improved yields. For instance, ultrasound-assisted CuAAC synthesis can be carried out at room temperature, providing an energy-efficient route to the desired triazole products.

Alkyne Reactant (R-C≡CH)Catalyst/ConditionsResulting Derivative Structure
PhenylacetyleneCuSO₄·5H₂O, NaAsc, t-BuOH/H₂O1-(1-(cyclohexylcarbamoyl)methyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCuI, Flow reactor1-(1-(cyclohexylcarbamoyl)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazole
Ethyl propiolateCuCl₂, Zn powder, H₂OEthyl 1-(1-(cyclohexylcarbamoyl)methyl)-1H-1,2,3-triazole-4-carboxylate
1-HeptyneUltrasound, CuSO₄·5H₂O, t-BuOH/H₂O1-(1-(cyclohexylcarbamoyl)methyl)-4-pentyl-1H-1,2,3-triazole

N-Substituted Cyclohexylacetamide Analogues and their Structural Diversity

The structural diversity of analogues based on the this compound scaffold can be expanded by modifying the substituents on the amide nitrogen. This can be achieved through two primary synthetic routes: varying the amine component or altering the acyl component.

In the first approach, a range of primary or secondary amines can be used in place of cyclohexylamine (B46788) to react with an activated form of 2-azidoacetic acid, such as 2-azidoacetyl chloride. This strategy allows for the introduction of various aliphatic, aromatic, and heterocyclic moieties at the N-position, leading to a wide array of N-substituted 2-azidoacetamides. For example, using anilines, benzylamines, or piperidine (B6355638) derivatives would yield analogues with significantly different steric and electronic properties compared to the parent cyclohexyl compound. nih.gov

Conversely, the acyl group can be modified. Starting with cyclohexylamine, one could employ a variety of 2-azidoalkanoic acids (e.g., 2-azidopropanoic acid, 2-azido-3-phenylpropanoic acid) to generate analogues with substitution at the alpha-carbon of the acetamide (B32628) backbone. This approach introduces chirality and additional functional groups directly adjacent to the amide linkage. The synthesis of such N-substituted amides is a fundamental transformation in organic chemistry, often proceeding under standard acylation conditions. researchgate.net These modifications allow for a systematic exploration of the structure-activity relationship by altering lipophilicity, hydrogen bonding capacity, and molecular conformation. acs.org

Amine ComponentAcyl Chloride ComponentResulting Analogue
Aniline2-Azidoacetyl chloride2-Azido-N-phenylacetamide
Benzylamine2-Azidoacetyl chloride2-Azido-N-benzylacetamide
Cyclohexylamine2-Azidopropanoyl chlorideN-Cyclohexyl-2-azidopropanamide
Cyclohexylamine2-Azido-3-phenylpropanoyl chlorideN-Cyclohexyl-2-azido-3-phenylpropanamide
Piperidine2-Azidoacetyl chloride1-(2-Azidoacetyl)piperidine

Functionalization and Derivatization at the Cyclohexyl Ring

Direct functionalization of the saturated cyclohexyl ring of this compound represents a powerful strategy for creating complex analogues. Modern synthetic methods, particularly catalytic C–H activation, offer a route to selectively introduce functional groups onto the carbocyclic framework without the need for lengthy pre-functionalization sequences.

One notable approach is the manganese-catalyzed oxidation of nonactivated aliphatic C–H bonds. acs.org Using a manganese complex catalyst and a mild oxidant like hydrogen peroxide, it is possible to achieve regioselective and even enantioselective hydroxylation of the cyclohexyl ring. For N-cyclohexyl amides, oxidation has been shown to occur selectively at the C3 and C4 positions of the N-cyclohexyl ring. acs.org This method would yield hydroxylated derivatives of this compound, introducing polarity and a handle for further chemical modifications. The regioselectivity is influenced by the steric and electronic environment provided by the amide directing group. acs.org

Another strategy involves the direct amidation of C-H bonds. While typically demonstrated on unactivated hydrocarbons like cyclohexane, peroxide-mediated reactions can facilitate the formation of a C-N bond, directly coupling an amide to the ring. researchgate.net Although potentially less selective, this approach highlights the possibility of directly attaching further amide-containing fragments to the cyclohexyl moiety.

These advanced functionalization techniques allow for late-stage diversification of the core structure, providing access to derivatives that would be challenging to synthesize through traditional multi-step routes starting from pre-functionalized cyclohexylamines.

Reaction TypeReagentsPosition of FunctionalizationPotential Product
C-H Hydroxylation(S,S)-Mn(TIPSecp), H₂O₂C3 or C4 of cyclohexyl ring2-Azido-N-(3-hydroxycyclohexyl)acetamide
C-H Hydroxylation(S,S)-Mn(TIPSecp), H₂O₂C4 of cyclohexyl ring2-Azido-N-(4-hydroxycyclohexyl)acetamide
C-H AmidationDi-tert-butyl peroxideNon-selective on cyclohexyl ringN-(Amido-cyclohexyl)-2-azidoacetamide

Heterocycle Fusion Strategies Incorporating the Acetamide Backbone

The acetamide backbone of this compound can serve as a structural element in the construction of fused heterocyclic systems. Through strategic modifications and cyclization reactions, the core molecule can be elaborated into more complex, polycyclic architectures.

A relevant synthetic strategy involves using N-cyclohexylacetamide derivatives as precursors for fused pyrimidines. For instance, 2-cyano-N-cyclohexylacetamide, a close analogue, is a key intermediate in the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov In this process, the acetamide derivative first undergoes a Knoevenagel condensation with an aldehyde, followed by a cyclization-condensation reaction with a nitrogen nucleophile like hydrazine (B178648) or aminopyrazole to build the fused ring system. nih.gov A similar pathway could be envisioned for this compound, where the azide is first reduced to a primary amine, which is then acylated or otherwise modified to participate in intramolecular or intermolecular cyclizations.

Tandem reactions involving C-H activation can also be employed to construct fused N-heterocycles. rsc.org By introducing an appropriate functional group onto the cyclohexyl ring or the N-atom, intramolecular cyclization can be directed to form medium or large rings fused to the parent structure. Furthermore, strategies involving alkyne cyclization, where a propargyl group is introduced onto the amide nitrogen, can lead to the formation of novel fused systems through intramolecular cyclization promoted by transition metals or bases. researchgate.net These methods highlight the potential of the acetamide moiety not just as a passive linker, but as an active participant in complex ring-forming transformations, leading to novel chemical entities with diverse three-dimensional structures. nih.govchemrxiv.org

Precursor StrategyKey IntermediateCyclization PartnerResulting Fused Heterocycle
Knoevenagel/Michael Addition(E)-2-Cyano-N-cyclohexyl-3-phenylacrylamideHydrazine hydratePhenyl-substituted pyrazole (B372694) derivative
Condensation2-Cyano-N-cyclohexylacetamideAminotriazoleTriazolopyrimidine scaffold
Acyl-Transfer AnnulationN-acyl heteroaryl ketoneAlkyl bromideN-fused heterocycle
Radical CyclizationN-allyl α-halo acetamideRadical initiatorγ-Lactam fused system

Computational and Theoretical Studies on 2 Azido N Cyclohexylacetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties and structure of a molecule. photobiology.com For a compound like 2-azido-N-cyclohexylacetamide, these studies would provide valuable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscispace.com A DFT study on this compound would begin with geometry optimization to find the lowest energy conformation of the molecule. researchgate.net This process would yield key structural parameters.

Although no specific studies on this compound were found, a typical output for a molecule of this nature would include:

Bond Lengths: The distances between bonded atoms (e.g., C-N, N-N, C=O).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, N-N-N).

Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's 3D shape.

An illustrative data table for such hypothetical optimized geometric parameters is presented below.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthCN (azide)Data not available
Bond LengthNN (azide)Data not available
Bond AngleCNCData not available
Dihedral AngleHNCCData not available

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chempedia.inforesearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, an FMO analysis would calculate the energies of these orbitals. This information helps in understanding how the molecule might interact with other reagents. For instance, the azide (B81097) group is known to participate in 1,3-dipolar cycloadditions, and FMO analysis can provide insights into the favorability of such reactions. chempedia.infoacs.org

A representative data table for FMO analysis is shown below.

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Electrostatic Potential (ESP) Surface Analysis

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. researchgate.netopenstax.org This analysis is crucial for predicting how a molecule will interact with other charged or polar species. scispace.com Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. scispace.com

For this compound, an ESP map would likely show negative potential around the oxygen atom of the carbonyl group and the terminal nitrogen of the azide group, while positive potential might be located around the amide hydrogen.

Theoretical Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound could be theoretically predicted by combining the results from DFT, FMO, and ESP analyses. mdpi.com For example, the azide functional group is known for its potential to undergo thermal or photochemical decomposition to form a nitrene, as well as its participation in cycloaddition reactions. wikipedia.orgacs.orgmdpi.com Computational studies could model the energy barriers for these different reaction pathways, thereby predicting the most likely chemical behavior under various conditions. researchgate.net The stability of the amide bond to hydrolysis could also be assessed theoretically. rsc.orgmdpi.com

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques to simulate the interaction of a molecule with other chemical entities, such as biological macromolecules or solvent molecules. hilarispublisher.combiomolecularmodelling.commdpi.com If this compound were being investigated as a potential bioactive compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with a specific protein target. nih.gov Furthermore, molecular dynamics simulations could provide insights into the stability of the molecule-protein complex over time and the influence of solvent on its conformational dynamics. mdpi.com

Research Applications and Emerging Areas of Investigation for 2 Azido N Cyclohexylacetamide

Strategic Building Block for Complex Molecular Architectures

The azide (B81097) functionality within 2-azido-N-cyclohexylacetamide serves as a key reactive handle, enabling its use as a strategic building block in the construction of more complex molecular architectures. Azides are known to participate in a variety of highly efficient and selective chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction allows for the facile and robust formation of triazole rings, which can act as stable linkers to connect different molecular fragments.

The synthesis of related N-arylacetamides, such as 2-azido-N-phenylacetamide and 2-azido-N-(4-methylphenyl)acetamide, has been reported, demonstrating the accessibility of this class of compounds. researchgate.netnih.gov These synthetic routes typically involve the reaction of a corresponding 2-chloro-N-arylacetamide with sodium azide. nih.gov The straightforward nature of this synthesis suggests that this compound can be readily prepared and subsequently employed in the assembly of intricate molecules. For instance, it can be envisioned as a component in the synthesis of novel heterocyclic compounds, peptidomimetics, or macrocycles, where the cyclohexyl group can impart specific conformational constraints or lipophilicity.

Facilitation of High-Throughput Synthesis for Compound Library Generation

High-throughput synthesis (HTS) is a powerful strategy in drug discovery and materials science for the rapid generation of large and diverse compound libraries. nih.gov The robust and orthogonal nature of azide chemistry makes this compound an excellent building block for HTS. nih.gov

Libraries of compounds can be efficiently synthesized in parallel by reacting this compound with a diverse set of alkynes via the CuAAC reaction. nih.gov This modular approach allows for the creation of a large number of distinct molecules from a small number of starting materials. The resulting libraries can then be screened for a wide range of biological activities or material properties. The simplicity and high yield of the click reaction are particularly advantageous for automated synthesis platforms.

Research ApplicationRole of this compoundKey Chemical Reaction(s)
Complex Molecular Architectures Strategic building block with a reactive handleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Chemical Biology & Bioconjugation Precursor for bioorthogonal labeling agentsStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation
Fluorescent Probes Scaffold for the synthesis of imaging agentsAzide-Alkyne Cycloaddition
Quorum Sensing Inhibitors Core structure for the development of bioactive compoundsModification of the azide and other functional groups
High-Throughput Synthesis Versatile building block for compound library generationParallel Azide-Alkyne Cycloaddition
Material Science & Polymer Chemistry Monomer or cross-linker for functional polymersAzide-Alkyne Cycloaddition, Polymerization
Mechanistic Investigations Tracer molecule for studying reaction pathwaysIsotopic Labeling (e.g., with ¹⁵N)

Potential in Material Science and Polymer Chemistry

In material science and polymer chemistry, "click" chemistry has become a valuable tool for the synthesis of well-defined polymers and the modification of material surfaces. sigmaaldrich.comresearchgate.netumich.edusemanticscholar.org this compound can be envisioned as a monomer or a functionalizing agent in the creation of novel polymers and materials.

For instance, it could be incorporated into a polymer backbone or used as a pendant group that can be subsequently modified through its azide functionality. This would allow for the precise control over the chemical and physical properties of the resulting material. Applications could include the development of functional coatings, hydrogels for biomedical applications, or novel resins. The ability to "click" other molecules onto a polymer containing this compound units opens up possibilities for creating materials with tailored surface properties, such as biocompatibility or specific recognition capabilities. nih.gov

Utility in Isotopic Labeling for Mechanistic Investigations (e.g., ¹⁵N-Isotope Incorporation)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to trace the metabolic fate of molecules. nih.govdntb.gov.ua The nitrogen atoms in the azide group of this compound can be replaced with the stable isotope ¹⁵N. This ¹⁵N-labeled version of the compound can then be used as a probe in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

The distinct spectroscopic signature of the ¹⁵N-labeled azide allows for its unambiguous detection and tracking through a chemical reaction or a biological pathway. This can provide invaluable information about the intermediates and transition states involved in a reaction, or how a molecule is metabolized by a cell. The use of ¹⁵N-labeled azides as molecular probes is an active area of research with applications in both chemistry and biomedical imaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-azido-N-cyclohexylacetamide?

  • Methodology : A common approach involves nucleophilic substitution of a chloroacetamide precursor with sodium azide (NaN₃). For example, refluxing 2-chloro-N-cyclohexylacetamide with NaN₃ in a toluene/water (8:2) solvent system for 5–7 hours yields the azide derivative. Post-reaction, the product is isolated via extraction (e.g., ethyl acetate) or crystallization (e.g., ethanol). Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) is critical .
  • Key Considerations : Solvent polarity, stoichiometric excess of NaN₃ (~1.5 eq), and reflux duration influence yield.

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : After solvent removal under reduced pressure, purification via recrystallization (ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For liquid intermediates, ethyl acetate extraction followed by drying over Na₂SO₄ is effective .
  • Validation : Confirm purity using HPLC or NMR (e.g., absence of residual NaN₃ peaks at δ 3.3 ppm in ¹H NMR).

Advanced Research Questions

Q. How does the azide group influence the reactivity of this compound in click chemistry applications?

  • Mechanistic Insight : The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes (e.g., copper-catalyzed "click" reactions) to form triazole derivatives. This reactivity is pivotal for bioconjugation or polymer functionalization.
  • Challenges : Competing side reactions (e.g., Staudinger ligation with phosphines) may occur; optimize catalyst loading (CuI) and reaction time to minimize byproducts .

Q. How can spectroscopic methods resolve structural ambiguities in azidoacetamide derivatives?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify azide proximity effects (e.g., deshielding of adjacent CH₂ groups at δ 3.8–4.2 ppm in ¹H NMR).
  • IR Spectroscopy : Confirm azide stretch (ν ~2100 cm⁻¹).
  • MS (ESI) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of N₂, m/z –28).
    • Reference Data : Cross-check with NIST Chemistry WebBook or pharmacopeial standards for validation .

Q. How to address discrepancies in reported yields for azide substitution reactions?

  • Troubleshooting :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate substitution but risk azide decomposition.
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) can enhance reactivity in non-polar media (see Table 1 in ).
  • Side Reactions : Monitor for over-reduction (e.g., NH₄Cl/NaBH₄ systems) or thermal decomposition (T > 100°C).

Application-Focused Questions

Q. What are the safety protocols for handling azidoacetamides in laboratory settings?

  • Guidelines :

  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent photolytic or thermal degradation.
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact (azides are toxic and potentially explosive) .
    • Emergency Response : For spills, neutralize with dilute NaNO₂ (1%) and adsorb with inert material (e.g., vermiculite).

Q. How can this compound serve as a precursor in drug discovery?

  • Case Study : The azide moiety enables "click" functionalization of lead compounds (e.g., coupling with alkyne-tagged biomolecules for target validation).
  • Biological Relevance : Azido derivatives are used in photoaffinity labeling or PROTAC (proteolysis-targeting chimera) synthesis .

Data and Analytical Challenges

Q. What are the limitations of LC-MS in quantifying trace azidoacetamide impurities?

  • Analytical Constraints :

  • Ionization Efficiency : Azides may exhibit poor ionization in ESI-MS; use derivatization (e.g., phosphine tagging) for enhanced detection.
  • Column Compatibility : Avoid basic mobile phases (pH >9) to prevent on-column degradation.
    • Validation : Spike recovery assays (80–120%) and LOQ determination (e.g., 0.1 µg/mL) ensure method robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.